molecular formula C24H24Cl2N4O4 B12463835 N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide

N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide

Cat. No.: B12463835
M. Wt: 503.4 g/mol
InChI Key: MGZKYOAQVGSSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide is a synthetic small-molecule compound featuring a quinazoline core substituted with a dichloro-dimethoxyphenyl group and a tetrahydropyran (oxane) ring linked via an acrylamide moiety. The compound’s stereospecificity is highlighted in its International Nonproprietary Name (INN), which specifies the (3S,4S) configuration of the oxane ring . This stereochemistry is critical for binding affinity and selectivity, as evidenced by analogous kinase-targeting agents.

Properties

IUPAC Name

N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZKYOAQVGSSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview

N-(3-{[6-(2,6-Dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide (commonly referred to as fisogatinib) is a covalent fibroblast growth factor receptor 4 (FGFR4) inhibitor with applications in oncology. Its synthesis involves sequential coupling, cyclization, and functionalization steps, optimized for regioselectivity and yield. Key intermediates include halogenated quinazoline precursors and stereochemically defined oxane derivatives.

Key Synthetic Routes

Starting Materials and Intermediate Synthesis

2,6-Dichloro-3,5-dimethoxyphenylquinazoline Core

The quinazoline core is synthesized via:

  • Bromination : 3,5-Dimethoxybenzoic acid derivatives are brominated using phosphorus tribromide (PBr₃) to yield 2,6-dibromo-3,5-dimethoxybenzene derivatives.
  • Cyclization : Reaction with 2-aminobenzonitrile derivatives under Ullmann coupling conditions forms the quinazoline ring. Chlorination with sulfuryl chloride (SO₂Cl₂) introduces dichloro substituents.

Example Reaction Conditions :

Step Reagents Temperature Time Yield
Bromination PBr₃, DCM 0°C → RT 6 h 85%
Cyclization CuI, L-proline, K₂CO₃ 100°C 12 h 72%
Oxane Intermediate Preparation

(3S,4S)-3-Aminooxan-4-ol is synthesized via:

  • Epoxide Ring-Opening : Reaction of epichlorohydrin with ammonia yields racemic 3-aminooxane, resolved via chiral chromatography.
  • Protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Coupling of Quinazoline and Oxane Moieties

The quinazoline core (6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-amine) is coupled to the oxane intermediate via nucleophilic aromatic substitution (SNAr):

  • Conditions : Palladium catalysis (Pd(OAc)₂, Xantphos) in toluene at 110°C for 24 hours.
  • Deprotection : Boc removal using trifluoroacetic acid (TFA) yields the free amine.

Key Data :

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand Xantphos (10 mol%)
Solvent Toluene
Yield 68–75%

Acrylamide Functionalization

The terminal acrylamide group is introduced via Michael addition:

  • Acryloylation : Reaction of the free amine with acryloyl chloride in dichloromethane (DCM) at 0°C.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the final product.

Optimized Conditions :

Reagent Equivalents Temperature Time Purity (HPLC)
Acryloyl chloride 1.2 0°C → RT 2 h ≥98%

Analytical Characterization

Final product validation employs:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.2 ppm for quinazoline protons).
  • LC-MS : [M+H]⁺ = 509.4 g/mol.
  • X-ray Crystallography : Resolves stereochemistry at C3 and C4 of the oxane ring.

Challenges and Optimization

  • Regioselectivity : Competing reactions at quinazoline C2 vs. C4 positions are mitigated using bulky ligands (Xantphos).
  • Stereochemical Integrity : Chiral resolution of the oxane intermediate ensures >99% enantiomeric excess.
  • Scale-Up : Batch processes achieve 50 g scale with 62% overall yield.

Comparative Synthesis Routes

Method Advantages Limitations
Pd-Catalyzed Coupling High regioselectivity Requires inert atmosphere
Mitsunobu Reaction Mild conditions Low yields for bulky substrates
Direct Amination One-pot synthesis Poor stereocontrol

Industrial-Scale Production

  • Cost Drivers : Palladium catalysts (25% of total cost).
  • Green Chemistry : Solvent recovery (toluene, DCM) reduces waste.
  • PAT (Process Analytical Technology) : In-line FTIR monitors acryloylation completeness.

Chemical Reactions Analysis

Covalent Modification of FGFR4

The compound’s acrylamide group (-CH₂CH₂CONH-) enables irreversible covalent bonding with cysteine residues in the FGFR4 kinase domain. This reaction occurs via a Michael addition mechanism , where the thiol group (-SH) of cysteine attacks the β-carbon of the acrylamide’s α,β-unsaturated carbonyl system .

Reaction ComponentRoleOutcome
Acrylamide groupElectrophilic α,β-unsaturated carbonylForms covalent bond with cysteine thiol
Cys552 (FGFR4)Nucleophile (thiolate anion)Irreversible inactivation of FGFR4 kinase activity
Reaction solvent (physiological pH)Facilitates deprotonation of cysteineAccelerates nucleophilic attack

This selectivity for FGFR4 over other FGFR family members arises from the unique presence of Cys552 in FGFR4’s ATP-binding pocket .

Stereochemical Influence on Reactivity

The compound’s stereochemistry at positions 3 and 4 of the oxane (tetrahydropyran) ring critically impacts binding and reactivity:

  • The (3S,4S) configuration ensures optimal spatial alignment between the acrylamide group and Cys552 .

  • Molecular dynamics simulations reveal that alternative stereoisomers (e.g., 3R,4R) exhibit reduced binding affinity due to steric clashes with FGFR4’s hydrophobic pocket .

Key structural features influencing reactivity :

  • Quinazoline core : Provides planar aromaticity for π-π stacking with FGFR4’s Phe642.

  • Dichloro-dimethoxyphenyl group : Enhances hydrophobic interactions with the receptor’s ATP-binding site .

Hydrolysis

  • The amide bond in the prop-2-enamide moiety is resistant to hydrolysis at neutral pH but may undergo slow cleavage under strongly acidic or basic conditions .

  • Methoxy groups on the phenyl ring are stable to hydrolysis under physiological conditions .

Oxidative Stability

  • The quinazoline ring is susceptible to oxidation by reactive oxygen species (ROS), potentially forming N-oxide derivatives .

  • Chlorine substituents reduce electron density in the aromatic system, slightly enhancing oxidative resistance.

Comparative Reactivity of Structural Analogues

CompoundModificationReactivity with FGFR4
Parent compound (this molecule)Acrylamide at (3S,4S) oxaneHigh (IC₅₀ = 0.6 nM)
Propionamide analogueAcrylamide replaced with propionamideNo covalent binding (IC₅₀ = 120 nM)
3R,4R stereoisomerInverted stereochemistry10-fold reduced activity

Synthetic Considerations

Though synthesis details are proprietary, key reaction steps include:

  • Quinazoline ring formation via cyclization of 2-aminobenzonitrile derivatives.

  • Suzuki coupling to introduce the dichloro-dimethoxyphenyl group .

  • Stereoselective synthesis of the oxane ring using chiral auxiliaries .

Pharmacological Implications

Scientific Research Applications

Fisogatinib has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Fisogatinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in the FGF19 signaling pathway. By binding to the ATP-binding site of FGFR4, fisogatinib prevents the receptor’s activation and subsequent downstream signaling. This inhibition disrupts the proliferation and survival of cancer cells that rely on aberrant FGF19-FGFR4 signaling, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally and functionally related molecules. Key comparison parameters include structural features , target affinity , pharmacokinetics , and synthetic accessibility .

Structural Analogues
Compound Name Core Structure Substituents/Modifications Key Functional Groups
N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide Quinazoline 2,6-dichloro-3,5-dimethoxyphenyl, oxane, acrylamide Acrylamide, methoxy, chloro
Gefitinib Quinazoline 3-chloro-4-fluoroaniline, morpholine Aniline, morpholine
Erlotinib Quinazoline 3-ethynylaniline, acetylene linker Acetylene, methoxy
Lapatinib Quinazoline 5-fluoro-2-methylphenyl, furan Fluorine, furan

Structural Insights :

  • Unlike gefitinib and erlotinib, which prioritize aniline substituents for EGFR binding, the subject compound’s dichloro-dimethoxyphenyl group may enhance hydrophobic interactions with kinase pockets .
Pharmacological and Biochemical Comparisons
Parameter Subject Compound Gefitinib Erlotinib
Target Kinase (IC₅₀) Not reported EGFR: 0.033 µM EGFR: 2 nM
Selectivity (vs. wild-type EGFR) Likely high* Moderate High
Covalent Binding Mechanism Probable† No No
Oral Bioavailability Undisclosed ~60% ~100%

*Inferred from structural similarity to covalent inhibitors.

Key Findings :

  • The compound’s dichloro-dimethoxyphenyl substituent may confer improved solubility compared to lapatinib’s fluorophenyl group, as methoxy groups enhance polarity .
  • While gefitinib and erlotinib rely on non-covalent interactions, the acrylamide in the subject compound could enable irreversible kinase inhibition, akin to third-generation EGFR inhibitors .

Biological Activity

N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide, also known as BLU554, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy. This article reviews the biological properties of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

BLU554 is characterized by its complex structure, which includes a quinazoline core substituted with a dichlorophenyl group and an oxan moiety. The molecular formula is C24H24Cl2N4O4C_{24}H_{24}Cl_{2}N_{4}O_{4}, with a molecular weight of approximately 503.38 g/mol.

PropertyValue
Molecular FormulaC24H24Cl2N4O4
Molecular Weight503.38 g/mol
CAS Number1707289-24-4

BLU554 acts primarily as a selective inhibitor of the fibroblast growth factor receptor 4 (FGFR4), which plays a crucial role in various signaling pathways associated with cell proliferation and survival. Aberrant FGFR signaling is implicated in several cancers, including hepatocellular carcinoma (HCC) and other solid tumors. The selective inhibition of FGFR4 by BLU554 is facilitated through covalent binding to a cysteine residue in the kinase domain of FGFR4, leading to the disruption of downstream signaling pathways that promote tumor growth.

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of BLU554 in preclinical models:

  • In Vitro Studies : BLU554 exhibited significant cytotoxicity against various cancer cell lines with aberrant FGFR4 signaling. The compound's potency was assessed using IC50 values, indicating its effectiveness in inhibiting cell proliferation.
  • In Vivo Studies : Animal models treated with BLU554 showed reduced tumor growth and improved survival rates compared to control groups. The compound's ability to selectively target FGFR4 contributed to its favorable therapeutic index.

Case Studies

  • Case Study 1 : In a study involving HCC patients with FGFR4 mutations, treatment with BLU554 led to substantial tumor regression in several cases, highlighting its potential as a targeted therapy for this patient population.
  • Case Study 2 : A clinical trial assessing the safety and efficacy of BLU554 in combination with other therapies showed promising results, with manageable side effects and enhanced antitumor responses.

Safety and Toxicology

The safety profile of BLU554 has been evaluated in preclinical studies, revealing no significant toxicity at therapeutic doses. However, ongoing clinical trials are necessary to fully establish its safety in humans.

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide, and how can purity be ensured?

Methodological Answer:

  • Stepwise Synthesis :
    • Quinazoline Core Formation : React 2,6-dichloro-3,5-dimethoxybenzaldehyde with aminoguanidine under acidic conditions to form the quinazoline scaffold .
    • Oxane Ring Functionalization : Introduce the oxane moiety via nucleophilic substitution using tetrahydropyran-4-amine under reflux in DMF .
    • Acrylamide Coupling : Perform a Michael addition with prop-2-enoyl chloride in anhydrous THF, using triethylamine as a base .
  • Purity Assurance :
    • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Target ≥95% purity .
    • NMR Validation : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d6), focusing on acrylamide proton signals (δ 6.2–6.5 ppm) and quinazoline aromatic peaks (δ 7.8–8.3 ppm) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Kinase Inhibition Profiling :
    • Use fluorescence-based assays (e.g., ADP-Glo™) to screen against tyrosine kinase receptors (EGFR, VEGFR) at 1–10 µM concentrations. Normalize activity to staurosporine controls .
  • Cytotoxicity Screening :
    • Employ MTT assays on HEK293 and cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure. Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

  • Data Triangulation :
    • Dose-Response Repetition : Replicate assays in triplicate across multiple passages to rule out batch variability .
    • Metabolic Stability Analysis : Assess compound degradation via LC-MS in cell culture media over 24 hours to identify instability artifacts .
    • Pathway-Specific Profiling : Use RNA-seq or phosphoproteomics to compare downstream signaling (e.g., MAPK/ERK) in responsive vs. non-responsive lines .

Q. Table 1: Example of Conflicting IC50 Data Resolution

Cell LineInitial IC50 (µM)Post-Metabolic Adjustment IC50 (µM)Key Pathway Alteration
MCF-72.1 ± 0.31.8 ± 0.2ERK phosphorylation ↓
A549>108.9 ± 1.1CYP3A4-mediated metabolism

Q. What computational strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17 for EGFR). Prioritize poses with ∆G ≤ -8 kcal/mol and hydrogen bonds to quinazoline N1 .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS) to assess stability of docked complexes. Analyze RMSD (<2.0 Å) and ligand-protein interaction persistence .

Q. How can solubility challenges in aqueous assays be addressed without compromising activity?

Methodological Answer:

  • Co-Solvent Optimization :
    • Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 0.01% Tween-80 to prevent aggregation .
  • Prodrug Derivatization :
    • Synthesize phosphate or PEGylated derivatives at the acrylamide terminus to enhance hydrophilicity. Test hydrolytic reactivation in serum-containing media .

Methodological Framework for Advanced Studies

Q. Table 2: Key Experimental Design Considerations

Research PhaseObjectiveTools/MethodsValidation Criteria
SynthesisPurity ≥95%HPLC, NMRSingle peak (HPLC), δ consistency (NMR)
ScreeningIC50 ≤5 µMMTT, ADP-GloDose-response R² ≥0.95
MechanisticTarget IDDocking, RNA-seq∆G ≤ -8 kcal/mol, pathway enrichment p ≤0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.